

Investigating the therapeutic potential of AZD1080 in Alzheimer's

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Compound of Interest

Compound Name: AZD1080

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An In-depth Technical Guide on the Therapeutic Potential of **AZD1080** in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

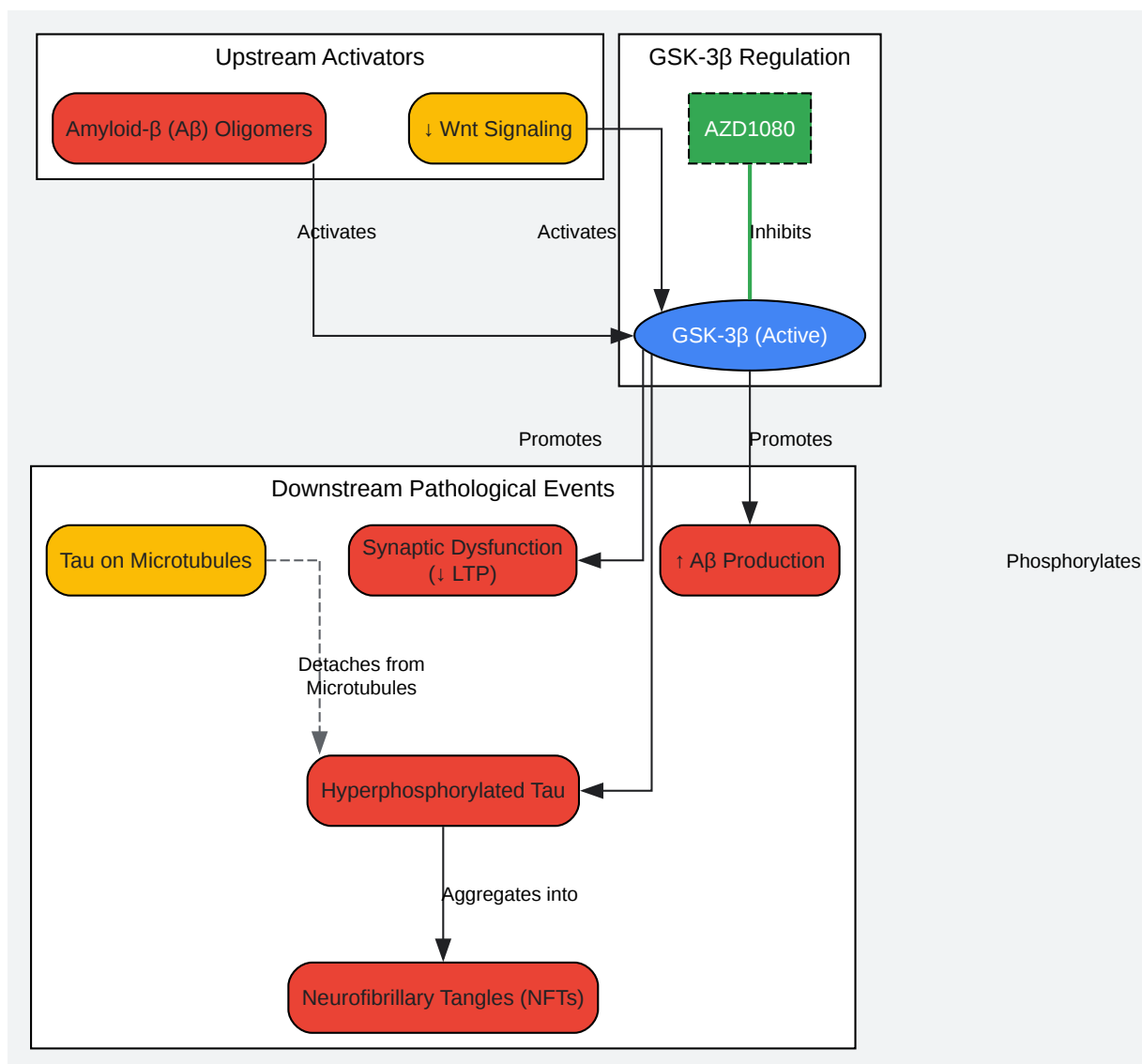
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta ($A\beta$) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Glycogen synthase kinase-3 β (GSK-3 β) has been identified as a critical kinase in the pathogenesis of AD, as it plays a central role in tau phosphorylation and has been implicated in $A\beta$ production and synaptic dysfunction.[1] This has positioned GSK-3 β as a key therapeutic target. **AZD1080** is a potent, selective, orally active, and brain-permeable small molecule inhibitor of GSK-3.[2][3] Preclinical studies demonstrated its ability to reduce tau phosphorylation in vitro and in vivo, reverse cognitive deficits, and rescue synaptic plasticity deficits in rodent models.[4][5] Furthermore, a Phase I clinical trial in healthy volunteers confirmed peripheral target engagement. Despite these promising early-stage results, the clinical development of **AZD1080** was discontinued, reportedly due to toxicity concerns. This technical guide provides a comprehensive overview of the therapeutic potential of **AZD1080**, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols employed in its evaluation.

The Role of GSK-3 β in Alzheimer's Disease Pathogenesis

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that exists in two isoforms, GSK-3 α and GSK-3 β , with the latter being highly implicated in AD pathology. Over-activation of GSK-3 β is linked to several hallmark features of the disease:

- **Tau Hyperphosphorylation:** GSK-3 β is the primary kinase responsible for phosphorylating the tau protein at multiple sites. Hyperphosphorylated tau detaches from microtubules, leading to microtubule instability, impaired axonal transport, and the aggregation of tau into paired helical filaments, the main component of NFTs.
- **Amyloid- β Production:** Increased GSK-3 β activity can influence the processing of the amyloid precursor protein (APP), favoring the production of the neurotoxic A β peptide.
- **Synaptic Dysfunction:** GSK-3 β is a key regulator of synaptic plasticity. Its over-activity can impair long-term potentiation (LTP), a cellular correlate of learning and memory, thereby contributing to the cognitive decline observed in AD.

Given its central role in these pathological processes, inhibiting GSK-3 β has emerged as a promising disease-modifying strategy for Alzheimer's disease.



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Figure 1: Simplified signaling pathway of GSK-3β in Alzheimer's disease and the inhibitory action of **AZD1080**.

Preclinical Profile of AZD1080

AZD1080 was developed by AstraZeneca as a selective inhibitor of GSK-3, demonstrating favorable potency and brain permeability in preclinical models.

In Vitro Potency and Selectivity

AZD1080 is a potent ATP-competitive inhibitor of both human GSK-3 isoforms. Its selectivity was established against a panel of other kinases, showing a significantly lower affinity for cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinase 2 (Erk2). In a cellular context, **AZD1080** effectively inhibited the phosphorylation of tau in cells engineered to express human tau.

Parameter	Value	Assay Type	Reference
GSK-3 α (human)	Ki = 6.9 nM	Recombinant Enzyme Assay	
GSK-3 β (human)	Ki = 31 nM	Recombinant Enzyme Assay	
Tau Phosphorylation	IC50 = 324 nM	Human Tau-Expressing Cells	
Selectivity vs. cdk5	>14-fold	Recombinant Enzyme Assay	
Selectivity vs. cdk2	>37-fold	Recombinant Enzyme Assay	
Selectivity vs. cdk1	>64-fold	Recombinant Enzyme Assay	

Table 1: In Vitro Potency and Selectivity of **AZD1080**.

In Vivo Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in rats revealed good oral bioavailability and central nervous system (CNS) penetration. Following oral administration, **AZD1080** demonstrated dose-dependent target engagement in the brain.

Parameter	Value	Species	Reference
Oral Bioavailability	15 - 24%	Rat	
Half-life ($t_{1/2}$)	7.1 hours	Rat	
Brain/Plasma Ratio	0.5 - 0.8	Rat	

Table 2: Pharmacokinetic Properties of **AZD1080** in Rats.

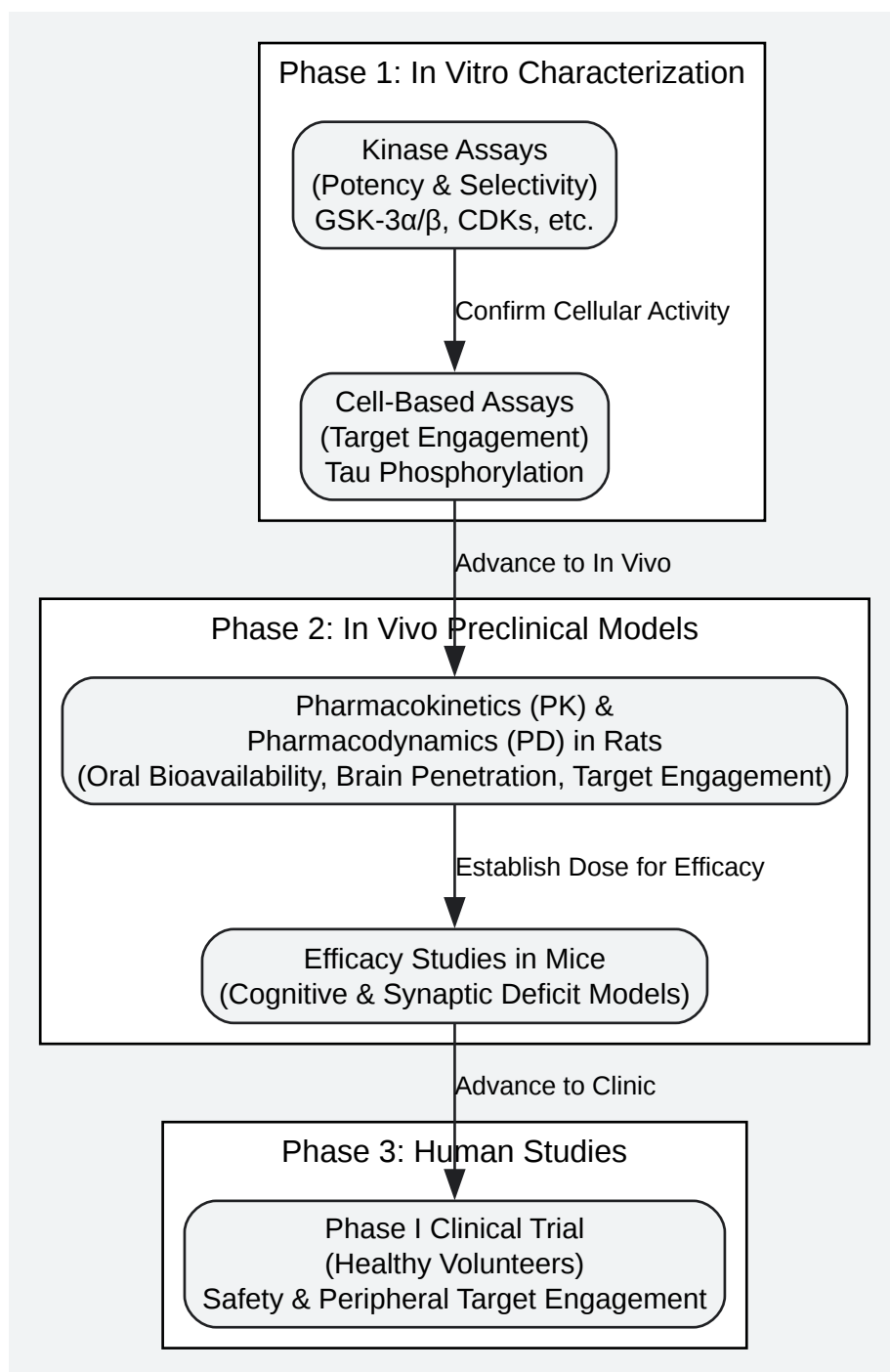
Pharmacodynamic studies confirmed that acute oral treatment with **AZD1080** led to a significant, dose-dependent reduction of the phosphorylated-to-total glycogen synthase (GS) ratio in the rat brain, a key downstream marker of GSK-3 activity.

Efficacy in Rodent Models of AD

The therapeutic potential of **AZD1080** was assessed in rodent models designed to mimic the synaptic and cognitive deficits of AD. Subchronic, but not acute, administration of **AZD1080** was shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in mice. This treatment regimen also rescued deficits in long-term potentiation (LTP) in hippocampal slices, suggesting that longer-term inhibition of GSK-3 is required to restore synaptic plasticity.

Model	Treatment	Key Finding	Reference
MK-801 Induced Cognitive Deficit (Mice)	Subchronic oral AZD1080 (4 or 15 μ mol/kg)	Significantly blocked memory deficit.	
MK-801 Induced Synaptic Deficit (Mice)	Subchronic oral AZD1080	Reversed deficits in hippocampal LTP.	
Tau Phosphorylation (Rats)	Acute oral AZD1080 (1, 3, or 10 μ mol/kg)	Dose-dependent inhibition of tau phosphorylation.	

Table 3: In Vivo Efficacy Data for **AZD1080**.



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Figure 2: Experimental workflow for the preclinical and early clinical evaluation of **AZD1080**.

Clinical Development and Discontinuation

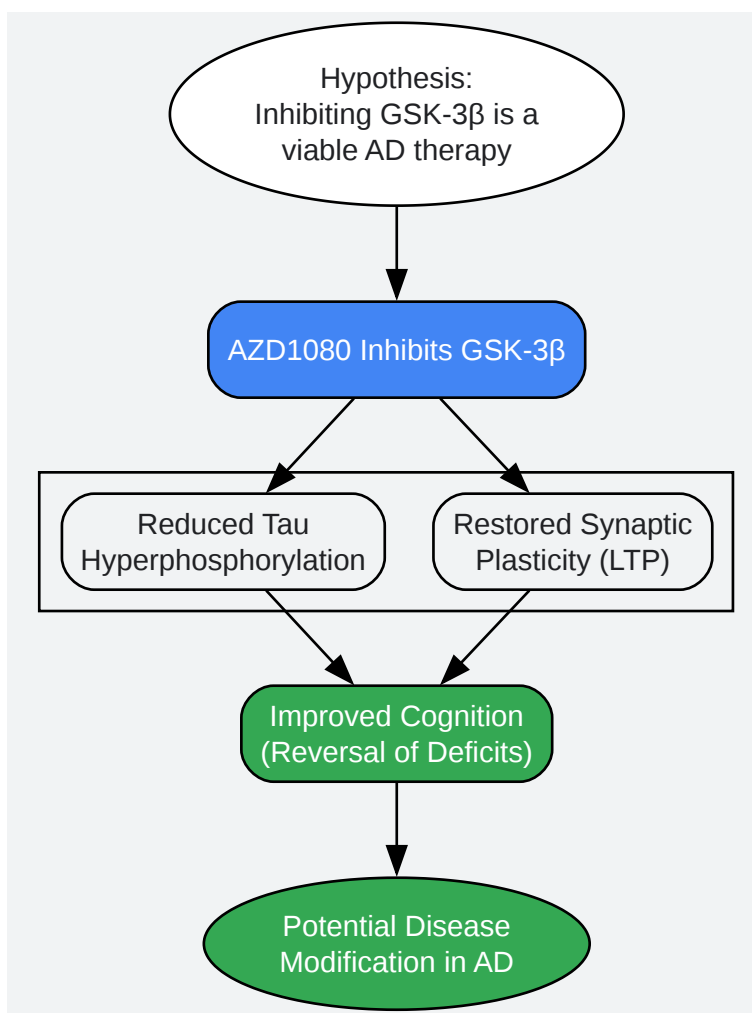
Based on its strong preclinical profile, **AZD1080** advanced into a Phase I clinical trial.

Phase I Clinical Studies

A randomized, multiple ascending dose study was conducted in healthy volunteers. The trial successfully demonstrated peripheral target engagement, a crucial proof-of-mechanism endpoint. A prolonged suppression of glycogen synthase activity was observed in peripheral blood mononuclear cells, consistent with the preclinical data suggesting a durable pharmacodynamic effect.

Discontinuation of Development

Despite successfully demonstrating target engagement in humans, the development of **AZD1080** was halted. While the specific details from the sponsor are limited, literature suggests the discontinuation was due to the emergence of off-target toxicity, with some sources citing nephrotoxicity or effects on the cytoskeleton. This outcome highlights a significant challenge in targeting GSK-3, a kinase involved in numerous fundamental cellular processes, which can lead to a narrow therapeutic window.



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Figure 3: Logical flow of **AZD1080**'s proposed therapeutic mechanism of action in Alzheimer's disease.

Summary and Future Perspective

AZD1080 represents a well-characterized, potent, and brain-penetrant GSK-3 inhibitor that showed significant promise in preclinical models of Alzheimer's disease. It successfully validated the hypothesis that inhibiting GSK-3 could reduce tau pathology and restore synaptic function. The confirmation of target engagement in a Phase I clinical trial was a critical milestone. However, its discontinuation underscores the significant safety and tolerability hurdles associated with inhibiting a ubiquitous and pleiotropic kinase like GSK-3.

The experience with **AZD1080** and other GSK-3 inhibitors suggests that future efforts in this area may require developing inhibitors with greater isoform selectivity (GSK-3β vs. GSK-3α),

exploring non-ATP competitive or allosteric mechanisms to achieve more nuanced modulation, or identifying patient populations where the therapeutic window might be wider. The data generated for **AZD1080** remains a valuable resource for understanding the therapeutic potential and challenges of targeting GSK-3 in neurodegenerative diseases.

Appendix: Experimental Protocols

A.1. GSK-3 Kinase Inhibition Assay (Scintillation Proximity Assay)

- Objective: To determine the in vitro potency (K_i) of **AZD1080** against recombinant human GSK-3 α and GSK-3 β .
- Principle: A biotinylated peptide substrate is phosphorylated by GSK-3 in the presence of [γ - ^{33}P]-ATP. The phosphorylated peptide is captured by streptavidin-coated SPA beads, bringing the radiolabel into proximity to the scintillant, generating a light signal.
- Methodology:
 - Reactions are performed in 96-well plates. Each well contains assay buffer, recombinant human GSK-3 α or GSK-3 β , a pre-phosphorylated peptide substrate (e.g., GS-2), and [γ - ^{33}P]-ATP.
 - **AZD1080** is added in a 10-point concentration gradient (e.g., 0.1 nM to 10 μM) in duplicate.
 - The reaction is initiated by the addition of the enzyme and incubated at room temperature for 60 minutes.
 - The reaction is terminated by the addition of a stop buffer containing EDTA and streptavidin-coated SPA beads.
 - Plates are sealed and incubated for 30 minutes to allow bead settling.
 - Radioactivity is quantified using a microplate scintillation counter.
 - Data are normalized to controls (DMSO for 0% inhibition, a broad-spectrum kinase inhibitor for 100% inhibition) and IC_{50} values are calculated using a four-parameter

logistic fit. K_i values are derived from the IC_{50} using the Cheng-Prusoff equation.

A.2. Cellular Tau Phosphorylation Assay

- Objective: To determine the functional potency (IC_{50}) of **AZD1080** in inhibiting tau phosphorylation in a cellular context.
- Methodology:
 - A stable cell line (e.g., SH-SY5Y neuroblastoma) overexpressing full-length human tau (hTau441) is used.
 - Cells are plated in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a concentration gradient of **AZD1080** (e.g., 1 nM to 30 μ M) for 2-4 hours.
 - Following treatment, cells are lysed, and protein concentration is determined.
 - Phosphorylated tau (at specific epitopes like pS396 or AT8) and total tau levels are quantified using a sandwich ELISA or Western Blot.
 - The ratio of phosphorylated tau to total tau is calculated for each concentration.
 - Data are normalized to vehicle-treated controls, and the IC_{50} value is determined by non-linear regression analysis.

A.3. MK-801-Induced Cognitive Deficit Model

- Objective: To assess the ability of **AZD1080** to reverse cognitive impairment in mice.
- Animal Model: Male C57BL/6 mice.
- Methodology:
 - Treatment: Mice are treated subchronically with vehicle or **AZD1080** (e.g., 4 and 15 μ mol/kg, p.o.) once daily for 3-5 days.

- Induction of Deficit: On the final day of treatment, 30 minutes after the last **AZD1080** dose, mice are administered the non-competitive NMDA receptor antagonist MK-801 (0.2 mg/kg, i.p.) to induce a cognitive deficit. Control groups receive saline.
- Behavioral Testing (Contextual Fear Conditioning):
 - Training: 30 minutes after MK-801 injection, mice are placed in a conditioning chamber and receive a series of foot shocks (e.g., 2 shocks, 0.5 mA, 2 sec) paired with the context of the chamber.
 - Testing: 24 hours later, mice are returned to the same chamber without any shocks. Freezing behavior (a measure of fear memory) is recorded for 5 minutes.
- Analysis: The percentage of time spent freezing is compared across treatment groups. A significant increase in freezing in the **AZD1080** + MK-801 group compared to the vehicle + MK-801 group indicates reversal of the cognitive deficit.

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